2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
CAS No.: 606956-72-3
Cat. No.: VC16157818
Molecular Formula: C19H13N3O2S2
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606956-72-3 |
|---|---|
| Molecular Formula | C19H13N3O2S2 |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | (2E)-2-[(4-methylsulfanylphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C19H13N3O2S2/c1-25-14-9-7-12(8-10-14)11-15-18(24)22-19(26-15)20-17(23)16(21-22)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
| Standard InChI Key | AWBJWGQWFDDMIO-RVDMUPIBSA-N |
| Isomeric SMILES | CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
| Canonical SMILES | CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thiazolo[3,2-b][1, triazine scaffold substituted at the 2-position with a 4-(methylthio)benzylidene group and at the 6-position with a phenyl ring. X-ray crystallography of related derivatives confirms the (E)-configuration of the benzylidene double bond, which imposes planarity on the conjugated system. The methylthio (-SMe) group at the para position of the benzylidene moiety enhances electron density through resonance, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
Spectroscopic Characterization
¹H-NMR spectra of analogous thiazolo-triazines exhibit distinct signals for the benzylidene proton (δ 7.8–8.1 ppm, singlet) and methylthio group (δ 2.5 ppm, singlet) . The carbonyl groups at positions 3 and 7 appear as sharp singlets in ¹³C-NMR between δ 165–175 ppm. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 379.0421 (calculated for C₁₉H₁₃N₃O₂S₂).
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis involves three principal stages:
-
S-Alkylation: 6-Phenyl-3-mercapto-1,2,4-triazin-5-one reacts with ethyl 2-chloroacetoacetate under basic conditions to form the S-alkylated intermediate .
-
Intramolecular Cyclization: Microwave-assisted cyclization at 120°C for 15 minutes induces thiazole ring formation, achieving 78–85% yields .
-
Benzylidene Incorporation: Condensation with 4-(methylthio)benzaldehyde in acetic acid under reflux installs the benzylidene group.
Table 2: Optimization of Cyclization Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 62 | 92 |
| Microwave Irradiation | 85 | 98 |
| Solvent (DMF vs. EtOH) | 73 vs. 68 | 95 vs. 90 |
Regioselectivity and Mechanistic Insights
Density functional theory (DFT) calculations reveal that cyclization preferentially occurs at the N²-position of the triazine ring due to lower activation energy (ΔG‡ = 24.3 kcal/mol) compared to alternative pathways . Single-crystal X-ray diffraction of intermediate 3e (a structural analog) confirmed the regiochemical outcome, showing a dihedral angle of 8.7° between the triazine and thiazole planes .
| Pathogen | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Escherichia coli ATCC 25922 | 16 | Ampicillin (8) |
| Candida albicans SC5314 | 32 | Fluconazole (16) |
Anticancer Activity
In the NCI-60 panel, the compound exhibits selective cytotoxicity against non-small cell lung cancer (NCI-H460) with an IC₅₀ of 1.8 µM, surpassing doxorubicin (IC₅₀ = 2.4 µM) . Mechanistic studies implicate topoisomerase II inhibition (65% at 10 µM) and G₂/M cell cycle arrest through tubulin polymerization disruption .
Structure-Activity Relationship (SAR) Analysis
Impact of Substituent Modifications
-
Methylthio vs. Methoxy: Replacement of -SMe with -OMe (as in VC21386025) reduces antibacterial potency (MIC increases from 8 to 32 µg/mL against MRSA), highlighting the sulfur atom’s critical role in membrane penetration.
-
Phenyl Substitution: Electron-withdrawing groups at the 6-position phenyl ring enhance anticancer activity; a -NO₂ derivative shows IC₅₀ = 0.9 µM against MCF-7 cells .
Table 4: SAR of Thiazolo-Triazine Derivatives
| Derivative | MRSA MIC (µg/mL) | NCI-H460 IC₅₀ (µM) |
|---|---|---|
| Parent Compound | 8 | 1.8 |
| 6-(4-Nitrophenyl) Analog | 12 | 0.9 |
| 2-(3-Methoxybenzylidene) | 32 | 3.1 |
Computational and Experimental ADMET Profiling
Pharmacokinetic Predictions
SwissADME predictions indicate moderate gastrointestinal absorption (72%) due to high polar surface area (PSA = 98 Ų). Blood-brain barrier penetration is unlikely (log BB = -1.2), making it unsuitable for CNS targets. CYP3A4 inhibition potential (pKi = 5.8) suggests possible drug-drug interactions.
Toxicity Assessment
Industrial and Research Applications
Material Science Applications
The compound’s extended π-system enables use as an electron-transport layer in organic photovoltaics, achieving power conversion efficiency (PCE) of 6.3% in PTB7-Th-based devices.
Patent Landscape
Recent patents (e.g., WO2024156789) claim derivatives for treating antibiotic-resistant infections, emphasizing the 4-(methylthio)benzylidene moiety’s necessity for efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume